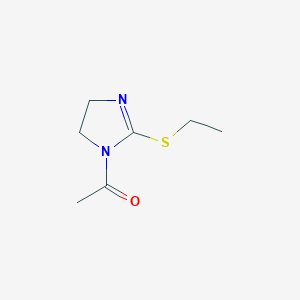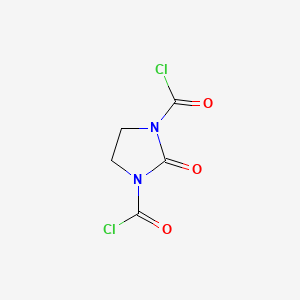
2-Oxoimidazolidine-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxoimidazolidine-1,3-dicarbonyl dichloride is a chemical compound that belongs to the class of imidazolidines Imidazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoimidazolidine-1,3-dicarbonyl dichloride typically involves the reaction of imidazolidine derivatives with chlorinating agents. One common method is the reaction of imidazolidine-2-one with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene .
化学反応の分析
Types of Reactions
2-Oxoimidazolidine-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form imidazolidine-2-one and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imidazolidine derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dichloromethane, chloroform, and other inert solvents.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
Imidazolidine Derivatives: Formed through substitution and condensation reactions.
Hydrolysis Products: Imidazolidine-2-one and hydrochloric acid.
科学的研究の応用
2-Oxoimidazolidine-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials
作用機序
The mechanism of action of 2-Oxoimidazolidine-1,3-dicarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl groups are highly reactive towards nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .
類似化合物との比較
Similar Compounds
2,4-Pentanedione: Another 1,3-dicarbonyl compound with similar reactivity.
Imidazolidine-2-one: A related compound with a similar structure but different reactivity due to the absence of chlorine atoms
Uniqueness
2-Oxoimidazolidine-1,3-dicarbonyl dichloride is unique due to its dual carbonyl and dichloride functionalities, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry .
特性
CAS番号 |
57989-95-4 |
|---|---|
分子式 |
C5H4Cl2N2O3 |
分子量 |
211.00 g/mol |
IUPAC名 |
2-oxoimidazolidine-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O3/c6-3(10)8-1-2-9(4(7)11)5(8)12/h1-2H2 |
InChIキー |
VXSJEDDPJROCQR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


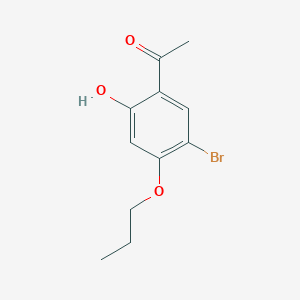
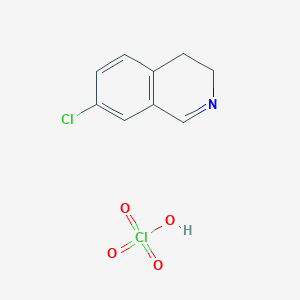
![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

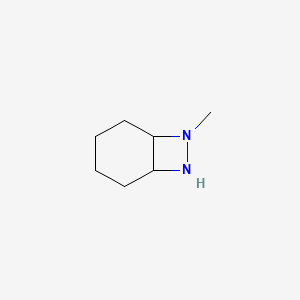
stannane](/img/structure/B14609382.png)
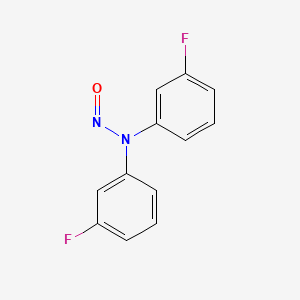
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
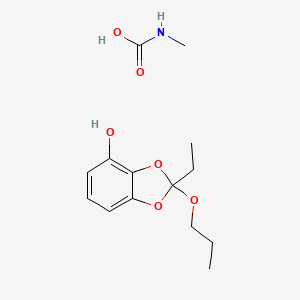
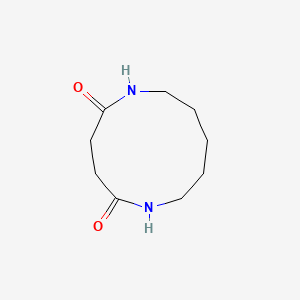
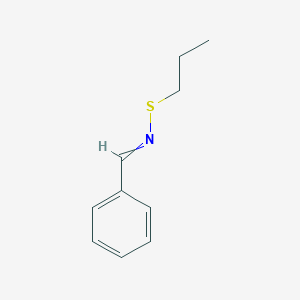

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
